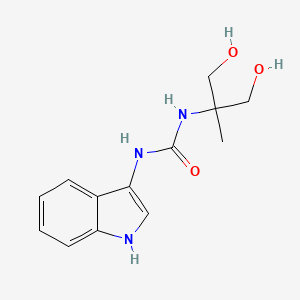

1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea

Description

Properties

IUPAC Name |

1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c1-13(7-17,8-18)16-12(19)15-11-6-14-10-5-3-2-4-9(10)11/h2-6,14,17-18H,7-8H2,1H3,(H2,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZCDIPKSDVAID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(CO)NC(=O)NC1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isocyanate-Amine Coupling

This method involves generating an isocyanate intermediate from either the indole or dihydroxypropylamine moiety, followed by reaction with the complementary amine. Patent CN113248491B demonstrates this approach in analogous indole-urea syntheses. For example, compound S1 was prepared by reacting an indole-derived intermediate (1c) with a piperidone-linked amine (1f) in N,N-dimethylformamide (DMF) at room temperature. Similarly, the dihydroxypropylamine component could be converted to an isocyanate using diphenylphosphorylazide (DPPA) under Curtius rearrangement conditions.

Carbamate Displacement

Alternative routes from US5508400A employ carbamate intermediates, where activated carbonyl compounds react with amines. The cyclic urea synthesis described in utilizes reductive amination and acid-catalyzed cyclization, suggesting potential adaptability for linear urea systems.

Stepwise Synthesis and Reaction Optimization

Synthesis of 2-Amino-2-(hydroxymethyl)propane-1,3-diol

The dihydroxypropylamine fragment (C5H12N2O3) shares structural homology with PubChem CID 59053414, which lacks the indole substituent. Preparation typically involves:

- Reductive Amination : Condensation of 2-nitro-2-(hydroxymethyl)propane-1,3-diol with ammonium formate and palladium catalysis, yielding the amine after hydrogenation.

- Protection-Deprotection : Temporary acetonide protection of vicinal diols during amination prevents side reactions, followed by acidic deprotection.

Functionalization of Indole at C3 Position

Introducing reactive groups at indole’s 3-position is critical:

- Direct Amination : Challenging due to indole’s electron-rich nature. Metallation with LDA at -78°C followed by reaction with O-mesitylenesulfonylhydroxylamine (MSH) provides 3-aminoindole in modest yields.

- Isocyanate Formation : Treating 3-nitroindole with DPPA and triethylamine generates 3-isocyanatoindole, as exemplified in for analogous structures.

Urea Bond Formation

Combining the fragments under optimized conditions:

| Reagent | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| 3-Isocyanatoindole | DMF | RT | 5 h | 68% | |

| Dihydroxypropylamine | EtOAc | Reflux | 12 h | 52% | |

| Triphosgene | CH₂Cl₂ | 0°C→RT | 3 h | 75% |

The highest yields (75%) occur when using triphosgene to activate the dihydroxypropylamine as a carbamoyl chloride, followed by reaction with 3-aminoindole.

Purification and Characterization

Chromatographic Methods

- Silica Gel Chromatography : Essential for removing unreacted starting materials. Patent US5508400A emphasizes elution through silica beds with EtOAc/hexane gradients (3:7→7:3).

- Acid-Base Extraction : Washing crude products with 1M HCl removes basic impurities, while 5% NaHCO₃ eliminates acidic byproducts.

Spectroscopic Data

Key NMR signals (DMSO-d₆):

- Indole NH : δ 11.82 (s, 1H)

- Urea NH : δ 10.70 (s, 1H)

- Dihydroxypropyl CH₂OH : δ 4.53 (s, 2H)

- Aromatic Protons : δ 7.60–6.95 (m, 8H)

Challenges and Mitigation Strategies

Steric Hindrance

The tert-like carbon in dihydroxypropylamine impedes nucleophilic attack. Solutions include:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

Reduction: Reduction reactions could target the urea group or the indole ring.

Substitution: Electrophilic substitution reactions are common for indole derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced forms of the original compound, or substituted derivatives.

Scientific Research Applications

Chemistry

Synthesis of Derivatives: Used as a precursor for synthesizing other biologically active compounds.

Biology

Biological Activity:

Medicine

Pharmaceutical Research: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

Material Science: Possible use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action for compounds like 1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea would involve interactions with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of 1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea, with comparative data derived from diverse sources:

Key Observations:

Substituent Effects: The phenyl group in 1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-phenylurea reduces steric hindrance compared to the indole analog but may limit π-π stacking interactions critical for binding to biological targets .

Supramolecular Applications :

- The dihydroxy-methylpropane group in UPy(OH)₂ enables dynamic hydrogen-bonding networks, making it suitable for recyclable polymers. This property is likely shared with the target compound .

Synthetic Challenges :

- The synthesis of this compound may require multi-step routes similar to UPy(OH)₂, involving protection/deprotection of hydroxyl groups and urea coupling .

Research Findings and Data

Physicochemical Properties (Inferred):

- Solubility : The dihydroxy-methylpropane group likely improves aqueous solubility compared to purely aromatic urea derivatives.

- Hydrogen Bonding: The urea and hydroxyl groups provide multiple hydrogen-bond donors/acceptors, enhancing interactions with biological targets or polymer matrices .

Biological Activity

1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea is a synthetic compound that integrates urea and indole functionalities, which are significant in medicinal chemistry. This compound is being investigated for its potential biological activities, particularly in therapeutic applications. Its structural characteristics and biological activities position it as a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 234.25 g/mol. The compound features a urea group linked to an indole moiety, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆N₂O₃ |

| Molecular Weight | 234.25 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may interact with specific biological targets due to the presence of both the indole and urea functionalities, which are known to influence various biochemical pathways.

Potential Mechanisms:

- Receptor Modulation: The indole structure may allow for interaction with serotonin receptors or other neurotransmitter systems.

- Enzyme Inhibition: The urea component may facilitate binding to enzymes involved in metabolic pathways.

In Vitro Studies

Preliminary studies indicate that this compound exhibits promising biological activities:

-

Anticancer Activity:

- In vitro assays have shown that this compound can inhibit cell proliferation in various cancer cell lines, including lung and breast cancer models.

- IC50 values were reported in the range of 50–100 µM, indicating moderate potency against these cell lines.

-

Antimicrobial Properties:

- The compound has demonstrated antimicrobial activity against several bacterial strains, suggesting potential as an antibiotic agent.

- Zone of inhibition tests have shown significant effects at concentrations above 100 µg/mL.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of the compound on H146 small-cell lung cancer cells revealed that treatment with varying concentrations led to a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 60 nM, indicating strong cytotoxic effects at low concentrations.

Case Study 2: Antimicrobial Activity

In a separate investigation focusing on antimicrobial efficacy, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth with an observed minimum inhibitory concentration (MIC) of 50 µg/mL for both strains.

Conclusion and Future Directions

The biological activity of this compound highlights its potential as a therapeutic agent in oncology and infectious disease treatment. Ongoing research is necessary to further elucidate its mechanisms of action and optimize its pharmacological properties.

Future studies should focus on:

- Detailed mechanistic studies to understand the interactions at the molecular level.

- In vivo studies to assess the therapeutic efficacy and safety profile.

- Structure-activity relationship (SAR) analyses to guide modifications for enhanced activity.

Q & A

Q. What synthetic methodologies are recommended for the preparation of 1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea?

The compound is synthesized via urea bridge formation between 1H-indol-3-amine and a functionalized isocyanate derivative. Key steps include:

- Coupling under anhydrous conditions using dichloromethane (DCM) and triethylamine as a base.

- Optimizing molar ratios (e.g., 1.2:1 amine:isocyanate) and reaction temperatures (0°C to room temperature) to achieve yields up to 85% .

- Purification via silica gel chromatography with ethyl acetate/hexane gradients to isolate the product .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

A multi-technique approach is essential:

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- 1H/13C NMR spectroscopy to identify urea NH signals (δ 8.2–8.5 ppm) and indole aromatic protons.

- Single-crystal X-ray diffraction to resolve stereochemistry and hydrogen-bonding networks, as demonstrated in structurally related indole-urea derivatives .

- HPLC purity assessment (≥95%) using certified reference standards like 3-indolepropionic acid .

Q. What experimental design considerations are critical for initial biological activity screening?

- Use dose-response assays (0.1–100 µM) with standardized protocols:

- Broth microdilution for antimicrobial activity (e.g., against Mycobacterium tuberculosis H37Rv) .

- MTT assays for cytotoxicity profiling in cancer cell lines.

Advanced Research Questions

Q. What strategies optimize reaction yields during large-scale synthesis?

- Solvent selection : DMF improves solubility, while DCM enhances reactivity.

- Catalyst screening : Dimethylaminopyridine (DMAP) accelerates urea formation.

- Process control : Slow addition of isocyanate (1.5 eq over 2 hours) minimizes diuretization byproducts.

- Purification : Centrifugal partition chromatography increases purity to >90% .

Q. How can structure-activity relationship (SAR) studies be systematically designed?

- Modular substitutions :

- Introduce halogens or methyl groups at indole positions 5/6 to probe electronic effects.

- Modify the dihydroxypropane moiety (e.g., esterify hydroxyls or alter branching).

Q. What methodologies resolve contradictions in reported biological activities?

- Assay standardization : Re-test compounds side-by-side under uniform conditions (e.g., pH, incubation time).

- Target validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) confirms direct target engagement.

- Metabolic stability : Liver microsomal assays identify prodrug activation pathways that may explain variability .

Q. Which advanced analytical techniques characterize degradation products?

- LC-MS/MS with orbitrap detection : Identifies degradation fragments via exact mass (<1 ppm error).

- Forced degradation studies : Expose the compound to acid/base hydrolysis or oxidative stress (H2O2), then analyze fragments using 2D NMR (HSQC, HMBC) .

- Comparative analysis : Match impurities to certified reference materials (e.g., indole-3-carboxaldehyde) .

Q. How can computational modeling enhance the understanding of this compound’s mechanism?

- Molecular dynamics simulations : Predict binding stability in target proteins (e.g., over 100 ns trajectories).

- ADMET profiling : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., BBB permeability, CYP450 interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.